molecular formula C7H8N4O2 B12833321 6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one

6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one

Katalognummer: B12833321
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: FWCQBOYRIMEUJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[4,5-b]pyridine core with an amino group at the 6th position and a methoxy group at the 5th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the imidazo[4,5-b]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Amino-5-methyl-3H-imidazo[4,5-b]pyridine: Similar structure but with a methyl group instead of a methoxy group.

    2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Contains a phenyl group and a methyl group.

    7-Amino-6-chloro-3H-imidazo[4,5-b]pyridine: Contains a chloro group instead of a methoxy group.

Uniqueness

6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both an amino and a methoxy group provides distinct properties that can be exploited in various applications .

Eigenschaften

Molekularformel

C7H8N4O2

Molekulargewicht

180.16 g/mol

IUPAC-Name

6-amino-5-methoxy-1,3-dihydroimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C7H8N4O2/c1-13-6-3(8)2-4-5(10-6)11-7(12)9-4/h2H,8H2,1H3,(H2,9,10,11,12)

InChI-Schlüssel

FWCQBOYRIMEUJH-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC2=C(C=C1N)NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.